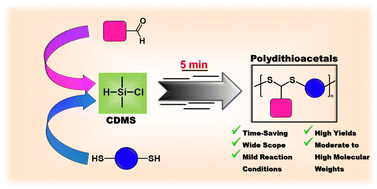A straightforward and rapid synthesis of polydithioacetals in the presence of chlorodimethylsilane†
Polymer Chemistry Pub Date: 2023-12-18 DOI: 10.1039/D3PY01128C
Abstract
We focused on the synthesis of polydithioacetals (PDTAs) using chlorodimethylsilane (CDMS). In one of our previous studies, thioacetal formation was observed when CDMS was used to perform the reductive etherification reaction (RER) on a pendant aldehyde polymer platform along with thiols. This result was not surprising since CDMS has both Lewis acid and reducing agent characteristics, yet it was strikingly unexpected. Inspired by this study, PDTA synthesis using CDMS was proposed. Optimization of polymerization conditions was first carried out by comparing traditional acid sources with CDMS. The progress of polymerizations was kinetically monitored, and CDMS was found to perform best. Various parameters, such as the equivalent of reactants, solvent, and polymerization time, were then examined. A library of PDTAs with moderate to high molecular weights was created using a variety of aldehydes and dithiols. A mechanistic approach for the polymerization was proposed, and finally, a model degradation study on a representative PDTA was performed in the presence of hydrogen peroxide.


Recommended Literature
- [1] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [2] Correction: In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes
- [3] Organic chemistry
- [4] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [5] Aptamer-functionalized CdTe:Zn2+ quantum dots for the detection of tomato systemin†
- [6] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [7] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [8] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [9] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [10] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 1076-07-9
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









